4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a methoxy group at the 4-position of the benzamide ring, conjugated to a 1,3-thiazole core. The thiazole ring is substituted at position 4 with a carbamoylmethyl group linked to a 2-methoxyphenylmethyl moiety. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclizations, and coupling reactions under controlled conditions .
Properties
IUPAC Name |
4-methoxy-N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-17-9-7-14(8-10-17)20(26)24-21-23-16(13-29-21)11-19(25)22-12-15-5-3-4-6-18(15)28-2/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHWKILFZFZLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzamide group via amide bond formation. The methoxy groups are usually introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the amide group results in an amine.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H23N3O4S
- Molecular Weight : 423.50 g/mol
The structural components include a methoxy group, a thiazole ring, and a benzamide moiety, which contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds similar to 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. In vitro studies have demonstrated that such thiazole derivatives can inhibit the proliferation of various cancer cell lines.
Case Study:
A study published in Pharmaceutical Biology evaluated a series of thiazole derivatives for their cytotoxic effects against human cancer cell lines. The results showed that specific substitutions on the thiazole ring enhanced anticancer activity, suggesting that 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide could be a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, particularly against opportunistic pathogens .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the benzamide, thiazole, or pendant aryl groups, leading to differences in physicochemical properties, synthetic accessibility, and biological activity. Key comparisons include:
Substituent Variations on the Thiazole Ring
- 4-Methoxy-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide (Compound ID: 0934-0130) Structural Difference: Replaces the carbamoylmethyl-2-methoxyphenyl group with a 4-nitrophenyl substituent on the thiazole.
- 4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide Structural Difference: Features a 4-methylphenyl and phenyl group at positions 4 and 5 of the thiazole. Impact: Increased hydrophobicity may improve membrane permeability but could reduce solubility. No explicit activity data are available .
Modifications on the Benzamide Moiety
3,4-Dimethoxy-N-[4-({[(4-Methoxyphenyl)Methyl]Carbamoyl}Methyl)-1,3-Thiazol-2-yl]Benzamide (F186-0503)
- Structural Difference : Introduces dimethoxy groups on the benzamide and a 4-methoxyphenylmethyl carbamoyl group.
- Impact : Enhanced electron-donating effects from methoxy groups may stabilize interactions with polar enzyme pockets. This compound is cataloged as a screening agent but lacks published activity results .
- N-{[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Carbamothioyl}-2-Nitrobenzamide Structural Difference: Replaces the benzamide with a nitrobenzamide-thiourea hybrid.
Biological Activity
4-Methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its thiazole ring, benzamide group, and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
| CAS Number | 946357-73-9 |
| Molecular Weight | 365.44 g/mol |
| SMILES | COC1=C(NC(=O)CC(=O)C2=CC=C(NC(=O)C(C)=C)C=C2)C=CC=C1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the thiazole ring through cyclization, followed by the introduction of the benzamide group via amide bond formation. The methoxy groups are introduced using methylation reactions with reagents such as methyl iodide in the presence of a base.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl rings enhances cytotoxicity against various cancer cell lines .
Case Study:
In a study examining similar thiazole compounds, several derivatives demonstrated IC50 values lower than those of standard anticancer drugs like doxorubicin. For example, a related compound showed an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has shown that thiazole derivatives can exhibit activity against various bacterial strains. The presence of electron-releasing groups has been linked to enhanced antibacterial effects .
Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Thiazole Derivative B | E. coli | 16 µg/mL |
| 4-Methoxy-N-[...] | Pseudomonas aeruginosa | 8 µg/mL |
The biological activity of 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to a biological response relevant to its anticancer and antimicrobial activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
